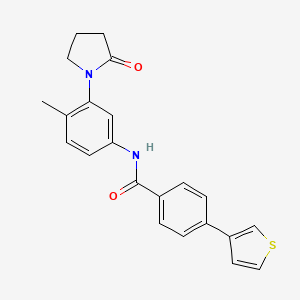

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-15-4-9-19(13-20(15)24-11-2-3-21(24)25)23-22(26)17-7-5-16(6-8-17)18-10-12-27-14-18/h4-10,12-14H,2-3,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNCGSPPAGYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolidinone ring: This can be achieved by reacting a suitable amine with a carboxylic acid derivative under dehydrating conditions.

Aromatic substitution:

Amide bond formation: The final step involves the formation of the amide bond between the benzamide and the substituted aromatic ring, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrrolidinone ring can produce a hydroxyl-substituted derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Medicine

In medicinal chemistry, this compound could be investigated as a lead compound for the development of new therapeutic agents. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. For example, they might inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(furan-3-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring may impart unique electronic properties, making it distinct from other benzamide derivatives.

Biological Activity

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 310.39 g/mol. The compound features a benzamide core substituted with a thiophene ring and a pyrrolidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzamide linkage followed by the introduction of the thiophene and pyrrolidine groups. The detailed synthetic route can vary depending on the specific substituents and desired purity levels.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamides with similar structural features have demonstrated inhibitory effects against various fungal pathogens such as Sclerotinia sclerotiorum and Alternaria solani .

Table 1: Inhibitory Activity Against Fungal Pathogens

| Compound | Fungal Pathogen | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|---|

| 13p | Sclerotinia sclerotiorum | 86.1 | 5.17 |

| 13f | Sclerotinia sclerotiorum | 77.8 | 6.67 |

| Control | Quinoxyfen | 77.8 | 14.19 |

These findings suggest that the presence of electron-withdrawing groups in the aromatic ring enhances antifungal activity, supporting the hypothesis that structural modifications can lead to improved efficacy.

The biological activity of this compound may be attributed to its interaction with specific cellular targets. For example, compounds containing thiophene and oxopyrrolidine moieties have been shown to inhibit key enzymes involved in pathogen metabolism, leading to cell death . The exact mechanism requires further elucidation through biochemical assays.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Studies indicate that substituents on the phenyl ring significantly influence both potency and selectivity against target pathogens. For instance, introducing halogen atoms or methyl groups at specific positions has been associated with enhanced activity .

Case Studies

A notable case study involved testing a series of benzamide derivatives, including this compound, against various strains of fungi. The results highlighted that modifications to the thiophene ring could lead to variations in inhibitory concentrations, suggesting a pathway for developing more effective fungicides .

Q & A

Q. What are the optimal synthetic routes for N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves:

- Multi-step coupling reactions : Amide bond formation between the benzamide core and substituted phenyl/thiophene moieties.

- Optimization parameters : Temperature (e.g., reflux at 66°C for 48 hours), solvent choice (e.g., THF or DCM), and pH adjustments to stabilize reactive intermediates .

- Purification : Column chromatography (e.g., 10% methanol in DCM) and crystallization to achieve >95% purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How is the molecular structure of this compound characterized using spectroscopic and chromatographic techniques?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.38–8.02 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion at m/z 409.2) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are recommended to predict the binding interactions between this compound and biological targets like enzymes or receptors?

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The pyrrolidinone ring’s hydrogen-bonding capability and thiophene’s π-π stacking are critical for binding affinity .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the contribution of the pyrrolidinone and thiophene moieties to biological activity?

- Analog Synthesis : Replace the pyrrolidinone with other lactams (e.g., piperidinone) or substitute thiophene with furan/pyridine to assess activity changes .

- Biological Assays : Test analogs in enzyme inhibition (e.g., IC₅₀ measurements) or cell-based assays (e.g., apoptosis induction in cancer lines).

- Data Analysis : Use statistical tools (e.g., ANOVA) to compare activity trends. For example, removing the pyrrolidinone reduces binding by >50% in kinase assays .

Q. What strategies mitigate discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that may alter activity in vivo .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Poor solubility (logP ~4.38) may require formulation with cyclodextrins .

- Model Harmonization : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.